molecular formula C19H32Br6O2 B3045279 Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester CAS No. 104096-49-3

Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester

Cat. No.: B3045279
CAS No.: 104096-49-3
M. Wt: 771.9 g/mol
InChI Key: BSMVUFPMZLIMHM-UHFFFAOYSA-N
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Description

Methyl stearate or methyl octadecanoic acid is a saturated methyl ester and a representative key molecule of biodiesel fatty acid methyl esters (FAMEs) produced from vegetable oils . It occurs naturally in clove oil .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of methyl stearate, a related compound, has been determined and is available in databases like the NIST Chemistry WebBook .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally. For example, the molecular weight of methyl stearate is 298.5 .

Scientific Research Applications

Metabolite Analysis

Octadecanoic acid derivatives have been identified in human urine, indicating their role as metabolites in the human body. For instance, cis-3,4-Methylene hexanedioic acid, a related compound, has been discovered in human urine and is a significant product of the metabolism of cis-9,10-methylene octadecanoic acid in rats (Greter, Lindstedt, & Steen, 1979).

Antibacterial Properties

Research has shown the antibacterial potential of various octadecanoic acid derivatives. For example, a study revealed that the 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli (Pu et al., 2010).

Anti-inflammatory Applications

Some derivatives of octadecanoic acid have been found to possess anti-inflammatory properties. For instance, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated significant anti-inflammatory effects (Dong, Oda, & Hirota, 2000).

Role in Lipid Oxidation

Octadecanoic acid derivatives are involved in lipid oxidation processes. For instance, the reaction of certain methyl esters of octadecanoic acid with phenylalanine at high temperatures results in Strecker-type degradation, a key process in lipid oxidation (Zamora, Gallardo, Navarro, & Hidalgo, 2005).

Chemical Constituents of Medicinal Plants

Octadecanoic acid derivatives have been identified as chemical constituents in various medicinal plants. For example, they have been found in the ethyl acetate root extract of Trigonella foenum-graecum, demonstrating strong antibacterial activity (Sudharsan et al., 2011).

Properties

IUPAC Name

methyl 9,10,12,13,15,16-hexabromooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32Br6O2/c1-3-13(20)15(22)11-17(24)18(25)12-16(23)14(21)9-7-5-4-6-8-10-19(26)27-2/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMVUFPMZLIMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C(CC(C(CCCCCCCC(=O)OC)Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Br6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626186
Record name Methyl 9,10,12,13,15,16-hexabromooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104096-49-3
Record name Methyl 9,10,12,13,15,16-hexabromooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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